molecular formula C6H12Cl2O2 B086423 1,2-Bis(2-chloroethoxy)ethane CAS No. 112-26-5

1,2-Bis(2-chloroethoxy)ethane

Cat. No. B086423
CAS RN: 112-26-5
M. Wt: 187.06 g/mol
InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N
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Description

1,2-Bis(2-chloroethoxy)ethane, also known as Triethylene glycol dichloride or Triglycol dichloride, is a chemical compound with the formula C6H12Cl2O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H12Cl2O2. The IUPAC Standard InChI is InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

This compound is a clear liquid that is colorless to almost colorless. It has a melting point of -31°C, a boiling point of 235 °C (lit.), and a density of 1.197 g/mL at 25 °C (lit.). Its refractive index is n 20/D 1.461 (lit.). It is insoluble in water .

Scientific Research Applications

  • Selective Lead(II) Extraction : A study by Hayashita et al. (1999) synthesized compounds, including 1,2-Bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, for selective Pb(II) extraction. These compounds showed higher Pb(II)/Cu(II) selectivities compared to their monocarboxylic acid analogues (Hayashita et al., 1999).

  • Synthesis of Poly(disilanylene)ethylenes : Kunai et al. (1992) discussed the synthesis of poly(disilanylene)ethylenes via electrolysis of bis(chlorosilyl)ethanes, including 1,2-bis(chloromethylphenylsilyl)ethane. This synthesis resulted in polymers with high molecular weights, without silicon-oxygen bonds in the polymer backbone (Kunai et al., 1992).

  • Spectroscopic Characterization and Electrochemical Properties : A study by Dailey et al. (1992) focused on the reaction of (5-Cl-SALEN)Mn II (5-Cl-SALEN= 1,2-bis(5-chlorosalicylideneamino)ethane) with dioxygen, producing bis(μ-oxo) dimer [(5-Cl-SALSN)Mn IV (μ-O)]2 (Dailey et al., 1992).

  • Polyaddition Behavior in Polymer Chemistry : Tomita et al. (2001) studied the polyadditions of 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane with diamines, noting differences in reaction rates and molecular weights of resulting polymers (Tomita et al., 2001).

  • Synthesis and Structural Analysis in Organometallic Chemistry : Research by Krämer et al. (1990) on the synthesis of 1,2-bis(diisopropylamino)-1,2-diboretane involved the substitution of chlorine atoms in 1,2-bis(dichloroboryl)ethane (Krämer et al., 1990).

  • Synthesis of Silicon-Containing Macrocyclic Peroxides : A study by Arzumanyan et al. (2014) explored reactions involving 1,2-bis(dimethylchlorosilyl)ethane, leading to the production of cyclic silicon-containing peroxides (Arzumanyan et al., 2014).

  • Synthesis and Characterization of Poly(ethylene oxide-co-ethylene sulfone)s : Zhang et al. (1994) prepared poly(ethylene oxide-co-ethylene sulfide)s using 1,2-bis(2-chloroethoxy)ethane and analyzed their properties and structures (Zhang et al., 1994).

  • Synthesis of Substituted Aliphatic Bis(phenylglyoximes) : Orhan and Ucan (1998) synthesized new aliphatic bis(phenylglyoximes), including 1,2-bis-(phenylglyoxime)ethane, and studied their metal complexes (Orhan & Ucan, 1998).

  • Inhalation Toxicity Studies : Vocci et al. (1963) conducted acute inhalation toxicity studies with 1,2-bis(2-chloroethylthio)ethane in various animals, analyzing the effects and tissue damage (Vocci et al., 1963).

Mechanism of Action

Target of Action

1,2-Bis(2-chloroethoxy)ethane, also known as Dichlorotriethylene dioxide or Triglycol dichloride , is an organic compoundIt’s known that the compound can cause irritation to the eyes, skin, and respiratory system .

Mode of Action

It’s known that the compound can cause irritation upon contact, suggesting a direct interaction with biological tissues .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. The compound is insoluble in water , which could affect its bioavailability and excretion.

Result of Action

It’s known that the compound can cause irritation to the eyes, skin, and respiratory system . This suggests that the compound may induce an inflammatory response at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and is incompatible with oxidizing agents . Furthermore, the compound’s insolubility in water could affect its action and efficacy in aqueous environments.

Safety and Hazards

1,2-Bis(2-chloroethoxy)ethane is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 1,2-Bis(2-chloroethoxy)ethane are not explicitly mentioned in the search results .

properties

IUPAC Name

1,2-bis(2-chloroethoxy)ethane
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InChI

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYUOJIYYGGHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2
Source PubChem
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Related CAS

27252-69-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)-
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DSSTOX Substance ID

DTXSID8047000
Record name 1,2-Bis(2-chloroethoxy)ethane
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Molecular Weight

187.06 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Bis(2-chloroethoxy)ethane
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Boiling Point

241.3 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Flash Point

250 °F; 121 °C (OPEN CUP)
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Solubility

Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Density

1.1974 @ 20 °C/20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Vapor Pressure

0.06 [mmHg], 0.06 mm Hg @ 20 °C
Record name 1,2-Bis(2-chloroethoxy)ethane
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Impurities

Acidity as HCl, 0.01% by wt, max
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Color/Form

Colorless liquid

CAS RN

112-26-5
Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name Ethane, 1,2-bis(2-chloroethoxy)-
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Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name TRIGLYCOL DICHLORIDE
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Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Melting Point

FP: -31.5 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 1,2-Bis(2-chloroethoxy)ethane in polymer chemistry?

A1: this compound serves as a valuable monomer in synthesizing polymers with diverse properties. For instance, it acts as a building block in creating poly(ethylene oxide-co-ethylene sulfide)s []. These polymers are further oxidized to produce poly(ethylene oxide-co-ethylene sulfone)s. The resulting polymers exhibit a range of glass transition temperatures, melting points, and solubilities based on the ratio of ether oxygen to sulfur. This tunability makes them suitable for various applications.

Q2: Can you elaborate on the role of this compound in synthesizing macrocycles?

A2: this compound plays a crucial role in constructing the fourteen-membered ring of 7,7,12,12-tetramethyl-1,4-dioxacyclotetradecane-8,9,10,11-tetrone []. It provides the central ethylene glycol unit that bridges two isobutyric acid-derived units connected via an acetylene bridge. This synthesis highlights the versatility of this compound in building complex molecular architectures.

Q3: How does this compound contribute to research in photocatalysis?

A3: While not directly involved in photocatalysis, this compound serves as a model substrate for evaluating the photocatalytic activity of titanium dioxide (TiO2) []. Researchers investigate the degradation of this compound in the presence of TiO2 under UV irradiation to assess the efficiency of different TiO2 recovery and sedimentation methods. This information helps optimize TiO2 reusability in suspended photocatalyst reactors.

Q4: Are there any notable structural features of compounds derived from this compound?

A4: Research shows that macrocycles synthesized using this compound, like 7,7,12,12-tetramethyl-1,4-dioxacyclotetradecane-8,9,10,11-tetrone, exhibit intriguing structural features []. X-ray crystallography and computational studies revealed a transannular interaction between the dioxaethane bridge (derived from this compound) and the dicarbonyl moiety within the macrocycle. This interaction influences the compound's electrochemical and spectroscopic properties.

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